molecular formula C11H15N B1215205 2-Phenylpiperidine CAS No. 3466-80-6

2-Phenylpiperidine

Cat. No.: B1215205
CAS No.: 3466-80-6
M. Wt: 161.24 g/mol
InChI Key: WGIAUTGOUJDVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylpiperidine is a chemical compound characterized by a piperidine ring with a phenyl group attached to the second carbon atom. This structure is significant in medicinal chemistry due to its presence in various pharmacologically active compounds. The phenylpiperidine scaffold is known for its diverse biological activities, including analgesic and central nervous system effects .

Scientific Research Applications

2-Phenylpiperidine has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Medicine: Investigated for its potential analgesic and antipsychotic properties.

    Industry: Employed in the synthesis of various pharmaceuticals and agrochemicals

Mechanism of Action

While specific information on the mechanism of action of 2-Phenylpiperidine was not found, it is known that piperidine derivatives can have a variety of pharmacological effects. For instance, Meperidine, a synthetic opiate agonist belonging to the phenylpiperidine class, acts primarily as a kappa-opiate receptor agonist and also has local anesthetic effects .

Safety and Hazards

2-Phenylpiperidine should be handled with care to avoid contact with skin and eyes, and inhalation of vapor or mist should be avoided . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylpiperidine can be synthesized through several methods:

Industrial Production Methods: Industrial production often employs catalytic hydrogenation due to its efficiency and high yield. The process involves the use of palladium or rhodium catalysts under hydrogen gas at elevated temperatures and pressures .

Chemical Reactions Analysis

2-Phenylpiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert it into different reduced forms, such as secondary amines, using reagents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenyl ring.

Major Products:

Comparison with Similar Compounds

  • Meperidine
  • Pethidine
  • Paroxetine
  • Ketobemidone
  • Budipine

Properties

IUPAC Name

2-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIAUTGOUJDVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50956149
Record name 2-Phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3466-80-6
Record name 2-Phenylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3466-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.385
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Phenylpyridine, Intermediate 14, (4.0 g, 25.81 mmol), and concentrated HCl (3 mL) in EtOH (15 mL) were treated with platinum oxide and subjected to catalytic hydrogenation (˜1 atm, balloon), at room temperature for 72 hours. After removal of the catalyst by filtration, the solution was evaporated in vacuo to a pale yellow HCl salt of the product. The free base is obtained by treating the residue with 10% aqueous sodium hydroxide. The aqueous is then extracted with Et2O several times and the extracts dried (MgSO4) and evaporated to an oil to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 14
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenylpiperidine
Reactant of Route 2
Reactant of Route 2
2-Phenylpiperidine
Reactant of Route 3
2-Phenylpiperidine
Reactant of Route 4
2-Phenylpiperidine
Reactant of Route 5
2-Phenylpiperidine
Reactant of Route 6
2-Phenylpiperidine
Customer
Q & A

Q1: What is the primary biological target of 2-phenylpiperidine derivatives?

A1: this compound derivatives, particularly those with specific stereochemistry and substitutions, exhibit high affinity for the neurokinin 1 (NK1) receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How do these compounds interact with the NK1 receptor?

A2: These compounds act as antagonists at the NK1 receptor, meaning they bind to the receptor and block the binding and subsequent effects of endogenous agonists like Substance P. [, , , , ] This antagonism has been demonstrated in various in vitro and in vivo models. [, , , , ]

Q3: What are the downstream consequences of NK1 receptor antagonism by this compound derivatives?

A3: NK1 receptor antagonism can modulate a variety of physiological processes. For instance, it can inhibit neurogenic plasma extravasation, [] influence NMDA channel function in hippocampal neurons, [] and affect intestinal peristalsis. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C11H15N and a molecular weight of 161.24 g/mol.

Q5: What spectroscopic data can be used to characterize this compound?

A5: While the provided abstracts don't provide detailed spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy [, ] can be used to confirm the structure and stereochemistry of this compound and its derivatives.

Q6: How do structural modifications to the this compound scaffold affect its activity?

A6: Research indicates that specific stereochemistry at the 2 and 3 positions of the piperidine ring is crucial for NK1 receptor affinity and activity. [, , , , , , ] Additionally, substitutions on the phenyl ring and the nitrogen atom can significantly impact potency and selectivity for the NK1 receptor. [, , , , , , , , , , , , , ]

Q7: Can you provide an example of how a specific structural modification alters the compound's activity?

A7: The (2R,3R)-enantiomer of the NK1 antagonist CP-99,994, designated as CP-100,263, exhibits significantly reduced affinity for the NK1 receptor and fails to prevent Substance P- and hypertonic saline-induced increases in vascular permeability. [] This highlights the importance of stereochemistry in determining biological activity.

Q8: What is known about the metabolism of this compound derivatives in humans?

A8: Studies on the NK1 antagonist CP-122,721, a this compound derivative, reveal that it undergoes extensive metabolism in humans primarily via O-demethylation, aromatic hydroxylation, and glucuronidation. [] The major circulating metabolite has been identified as 5-trifluoromethoxy salicylic acid. []

Q9: Are there differences in the pharmacokinetics of these compounds between species?

A9: Yes, comparative studies on CP-122,721 in rats and humans show differences in metabolic pathways and excretion profiles, highlighting the importance of species-specific considerations in drug development. [, ]

Q10: What in vivo models have been used to study the effects of this compound derivatives?

A10: Various animal models have been employed to investigate the efficacy of these compounds, including:

  • Gerbil foot tapping model for assessing NK1 antagonist activity in anxiety and depression. []
  • Rat models of neurogenic inflammation to study effects on tracheal vascular permeability [] and airway blood flow. []
  • Mouse models of cytokine-mediated liver injury to assess the protective effects of NK1 antagonists. []
  • Rat models of neuropathic pain, including the streptozocin and chronic constriction injury models. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.